(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
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Description
-(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, also known as R-3-TBCA-4-DCPB, is an organic compound with a variety of research applications. It is a derivative of butanoic acid and has two chlorinated phenyl rings, making it a useful building block for synthesizing a variety of compounds. It is a colorless solid and has a melting point of 134-136°C. R-3-TBCA-4-DCPB has a wide range of applications in scientific research, including the synthesis of drugs and other compounds, as well as its potential use as a therapeutic agent.
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
A study by Werner, Garratt, and Pigott (2012) focuses on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. The research compiled a comprehensive database of soil-water distribution coefficients for these herbicides, revealing that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This understanding is crucial for environmental management and pollution control strategies in agricultural settings (Werner et al., 2012).
Wastewater Treatment in Pesticide Production
Goodwin et al. (2018) reviewed treatment options for reclaiming wastewater produced by the pesticide industry, which contains toxic pollutants including 2,4-D and its derivatives. The study highlighted the effectiveness of biological processes and granular activated carbon in removing these compounds, emphasizing the importance of these treatments in preventing environmental contamination and protecting water sources (Goodwin et al., 2018).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
Kaplaushenko's review (2019) on the reactivity of 1,2,4-triazole-3-thione derivatives, including those related to (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, highlights their potential as antioxidants and their role in mitigating radiation damage. This research underscores the therapeutic potential of these compounds in medical applications (Kaplaushenko, 2019).
Levulinic Acid in Drug Synthesis
Zhang et al. (2021) discussed the application of levulinic acid, a biomass-derived compound with functional groups similar to those in (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, in drug synthesis. This review highlighted the compound's versatility and its role in producing cost-effective, cleaner reactions in the pharmaceutical industry, demonstrating the broader implications of carboxylic acid derivatives in drug development (Zhang et al., 2021).
properties
IUPAC Name |
(3R)-4-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUUKADFJNOHW-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426581 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid | |
CAS RN |
269396-56-7 |
Source
|
Record name | (βR)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269396-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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